![molecular formula C19H17N3O5 B2529753 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034500-96-2](/img/structure/B2529753.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

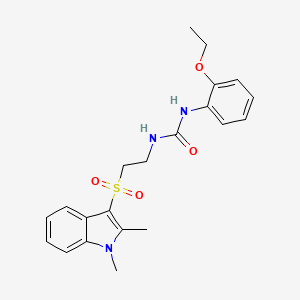

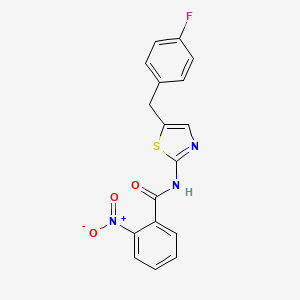

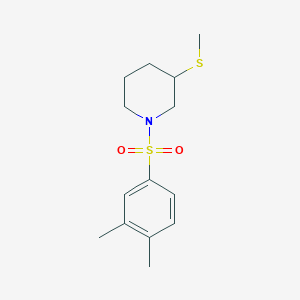

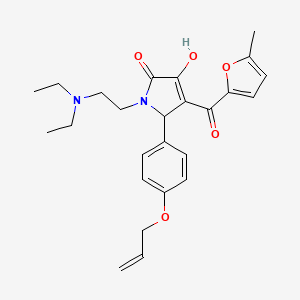

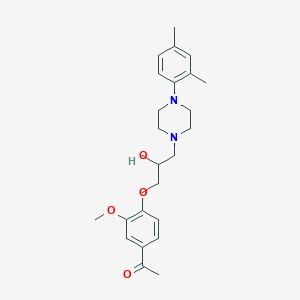

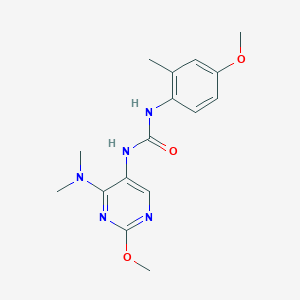

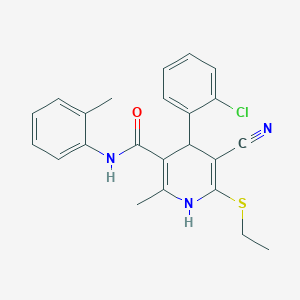

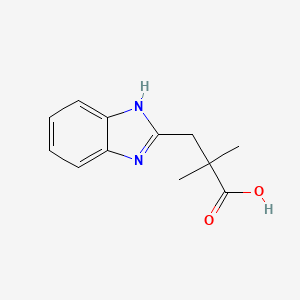

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to hypothesize about the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the coupling of various chemical fragments known for their biological activities. For instance, the study in paper describes the synthesis of a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are hybrid molecules combining fragments of known antiepileptic drugs. The synthesis involves the use of coupling reagents like N,N-carbonyldiimidazole (CDI) to generate the final compounds. Similarly, the compound of interest could be synthesized by coupling the appropriate benzo[d][1,3]dioxole and furan-3-yl-pyrazin fragments, potentially using similar coupling chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS in paper . For the compound of interest, similar analytical techniques would likely be employed to confirm its structure. Additionally, the molecular and crystal structure of a related compound, a substituted 2-aminobenzo[b]pyran, was established by X-ray diffraction analysis as mentioned in paper . This suggests that X-ray crystallography could be a valuable tool in determining the precise molecular structure of the compound .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of the compound of interest. However, paper describes the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction. This indicates that the benzo[d][1,3]dioxol moiety in the compound of interest might also undergo similar palladium-catalyzed reactions, which could be useful in further functionalizing the molecule or in constructing complex architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest would likely be influenced by its functional groups and overall molecular architecture. The presence of the benzo[d][1,3]dioxol and furan-3-yl-pyrazin moieties suggests potential for specific interactions such as hydrogen bonding, aromatic stacking, and dipole interactions. These interactions could affect the compound's solubility, stability, and reactivity. The papers provided do not offer direct data on the physical and chemical properties of the compound, but studies on similar molecules, such as the anticonvulsant screening and toxicity testing in paper , provide a framework for how the compound's properties might be evaluated in a biological context.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre et al. (2015) describes the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the potential of structurally related compounds for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Antiviral Activity

Hashem et al. (2007) explored the conversion of certain furanones into heterocyclic systems with significant antiviral activity against HAV and HSV-1 viruses. This highlights the relevance of furan-containing compounds in the search for new antiviral drugs (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Cytotoxicity Evaluation

Meilert et al. (2004) focused on the asymmetric synthesis of C15 polyketide spiroketals and their evaluation for cytotoxicity against various cancer cell lines. This research underscores the interest in spiroketal structures for their potential anticancer properties (Meilert, Pettit, & Vogel, 2004).

Antimicrobial and Anti-inflammatory Agents

Farag et al. (2011) reported on the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety, tested for antimicrobial and anti-inflammatory activities. This illustrates the broad spectrum of bioactivity explored in compounds with complex heterocyclic architectures (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-12(27-14-2-3-16-17(8-14)26-11-25-16)19(23)22-9-15-18(21-6-5-20-15)13-4-7-24-10-13/h2-8,10,12H,9,11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYKHMYTIIWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2529670.png)

![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)